2-Aminoheptane sulfate
Description
Nomenclature and Chemical Context
From a chemical standpoint, 2-aminoheptane (B1682561) sulfate (B86663) is the salt formed from two molecules of the parent amine, 2-aminoheptane (also known as tuaminoheptane), and one molecule of sulfuric acid. nih.gov Its molecular formula is C14H36N2O4S, and it has a molecular weight of 328.51 g/mol . nih.govnawah-scientific.com The compound is a racemic mixture. nih.govncats.io
In scientific and commercial literature, 2-aminoheptane sulfate is referred to by a variety of names. This can sometimes lead to ambiguity, particularly with related compounds. The synonyms for 2-aminoheptane and its sulfate salt are often used interchangeably. Common synonyms include Tuaminoheptane sulfate, 1-Methylhexylamine sulfate, and Heptedrine. nih.govnih.gov
Table 1: Synonyms for 2-Aminoheptane and its Sulfate Salt
| Name | Type | Reference |
|---|---|---|
| This compound | IUPAC Name | nih.gov |
| Tuaminoheptane sulfate | Common Name | nih.gov |
| 1-Methylhexylamine sulfate | Synonym | nih.gov |
| 2-Heptanamine, sulfate (2:1) | Synonym | nih.gov |
| Heptedrine | Synonym | nih.govnih.gov |
| Di(2-heptanaminium) sulfate | Synonym | chemspider.com |
2-Aminoheptane is a primary aliphatic amine, specifically a monoalkylamine. drugbank.com It is an alkylamine, meaning it does not possess the aromatic ring structure found in phenethylamine (B48288) stimulants. wikipedia.org
It shares structural similarities with other sympathomimetic amines, which has been a point of interest in comparative studies. These related compounds include:
Octodrine (B1677171) (DMHA) : Also known as 2-amino-6-methylheptane, it is a structural isomer of 2-aminoheptane. mrsupplement.com.auwikipedia.org
Methylhexanamine (DMAA) : A stimulant with a similar structure. wikipedia.orgpriceplow.com
1,3-Dimethylbutylamine (DMBA) : Another related stimulant. wikipedia.orgpriceplow.com
Isometheptene : A related vasoconstrictor. wikipedia.org
Heptaminol : A derivative of octodrine. wikipedia.orgwikipedia.org
The key distinction lies in the placement and presence of methyl groups on the heptane (B126788) backbone. 2-aminoheptane has a straight seven-carbon chain with an amine group on the second carbon. wikipedia.org In contrast, octodrine (DMHA) has a methyl group on the sixth carbon. wikipedia.org
Historical Context of Research Investigations
Research into 2-aminoheptane and its salts dates back to the mid-20th century, initially focusing on its potential therapeutic applications.
The compound, under the name tuaminoheptane sulfate, was first approved for medical use in 1943. ncats.io Early academic research centered on its properties as a sympathomimetic agent, specifically its action as a vasoconstrictor for use as a nasal decongestant. drugbank.comwikipedia.org Animal studies conducted from the 1940s through the 1970s investigated its physiological effects, noting its ability to increase blood pressure and cardiac output. wikipedia.org These early investigations established its profile as a central nervous system stimulant. nih.gov
Following its initial use, research interest in this compound waned for several decades. It re-emerged in the 21st century, largely due to its identification in dietary and sports supplements as an alternative to other stimulants like DMAA. mrsupplement.com.aunih.gov This led to a new wave of analytical studies to detect and quantify the compound in various products. nih.gov More recent research has also explored other potential biological activities beyond its stimulant effects, such as its antimicrobial properties. priceplow.com
Significance in Chemical and Biological Sciences Research
The significance of this compound in research is multifaceted, spanning from pharmacology to analytical chemistry.
Its primary role in biological research has been as a vasoconstrictor and nasal decongestant. drugbank.comselleck.co.jp Studies have demonstrated that a combination of tuaminoheptane sulfate and N-acetyl-cysteine can effectively reduce nasal resistance. popline.org A double-blind, randomized study showed that this combination produced a rapid decongestant effect, comparable to xylometazoline, with a significant decrease in nasal resistance and an increase in inspiratory flow observed within 5 minutes of administration. popline.org
As a stimulant, it is understood to act as a norepinephrine (B1679862) reuptake inhibitor and releasing agent. wikipedia.org This mechanism underlies its stimulant and vasoconstrictive effects. Its structural similarity to other stimulants has made it a compound of interest in neuropharmacology and toxicology. priceplow.com
More recent investigations have uncovered potential antimicrobial and antifungal activities. priceplow.com One study highlighted that octodrine, a close analog, was effective against Candida albicans. priceplow.com This suggests a potential new area of research for 2-aminoheptane and related compounds.
From an analytical chemistry perspective, the presence of 2-aminoheptane and its derivatives in supplements has driven the development of advanced detection methods, such as ultra-high-performance liquid chromatography-mass spectrometry, to identify and quantify these compounds in complex matrices. nih.gov
Fundamental Research Compound
This compound serves as a fundamental compound in chemical and biomedical research. It is classified as an alkylamine, a class of organic compounds derived from ammonia (B1221849). nih.govwikipedia.org Its structure is notable for lacking the aromatic ring found in many phenethylamine compounds, which distinguishes it chemically and pharmacologically. wikipedia.org Researchers utilize this compound as an analytical reference standard for various testing purposes. nawah-scientific.com
The compound is a salt, which influences its physical properties such as solubility. cymitquimica.com The free base, 2-aminoheptane, is a clear, colorless to yellow liquid that is slightly soluble in water but freely soluble in organic solvents like alcohol and ether. chemicalbook.com The sulfate salt form, however, is readily soluble in water. chemicalbook.com This solubility profile is a key consideration in its handling and application in aqueous environments for research purposes. cymitquimica.com
Table 1: Chemical and Physical Properties of 2-Aminoheptane and its Sulfate Salt
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Heptan-2-amine | wikipedia.org |
| Synonyms | Tuaminoheptane, 1-Methylhexylamine | nih.govwikipedia.org |
| CAS Number | 6411-75-2 (Sulfate Salt) | wwmponline.comepa.gov |
| 123-82-0 (Free Base) | chemicalbook.comnih.gov | |
| Molecular Formula | C₁₄H₃₄N₂•H₂SO₄ (Sulfate Salt) | wwmponline.com |
| C₇H₁₇N (Free Base) | nih.govwikipedia.org | |
| Molecular Weight | 328.51 g/mol (Sulfate Salt) | wwmponline.com |
| 115.22 g/mol (Free Base) | nih.gov | |
| Melting Point | 289-291°C (Sulfate Salt) | wwmponline.com |
| Appearance | Clear colorless to yellow liquid (Free Base) | chemicalbook.com |
Role as a Chemical Research Reagent and Building Block
In the field of synthetic chemistry, this compound is utilized as a versatile chemical reagent and a building block for creating other organic molecules. chemicalbook.com Its utility stems from the reactivity of the amine functional group. cymitquimica.com As a primary amine, it can participate in a variety of chemical transformations, making it a useful intermediate in multi-step syntheses. cymitquimica.com
The compound's role as a building block is evident in its application for synthesizing more complex, targeted molecules. For instance, 2-heptylamine (the free base) is used as a reagent in the synthesis of human A3 adenosine (B11128) receptor antagonists, highlighting its contribution to the development of specific bioactive compounds. chemicalbook.com The ability to use foundational molecules like 2-aminoheptane to construct larger, more intricate chemical architectures is a central concept in modern organic synthesis. The amine group allows for the formation of new chemical bonds, enabling chemists to assemble complex structures piece by piece.
Table 2: Applications of 2-Aminoheptane in Chemical Synthesis
| Application | Description | Source |
|---|---|---|
| Synthetic Intermediate | Serves as a starting material or intermediate in various organic syntheses. | cymitquimica.comchemicalbook.com |
| Reagent for Antagonist Synthesis | Used as a reagent in the laboratory synthesis of human A3 adenosine receptor antagonists. | chemicalbook.com |
| Versatile Building Block | The amine functional group allows for its incorporation into larger molecules through various chemical reactions. | cymitquimica.com |
Properties
CAS No. |
6411-75-2 |
|---|---|
Molecular Formula |
C7H19NO4S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O |
Canonical SMILES |
CCCCCC(C)N.OS(=O)(=O)O |
Related CAS |
6411-75-2 123-82-0 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Aminoheptane Sulfate
Laboratory-Scale Synthesis Pathways
The synthesis of 2-aminoheptane (B1682561) sulfate (B86663) on a laboratory scale primarily involves a two-step process: the synthesis of the 2-aminoheptane precursor followed by an acid-base neutralization to form the sulfate salt.
Preparation via Acid-Base Neutralization
The final step in the synthesis of 2-aminoheptane sulfate is the reaction of the free base, 2-aminoheptane, with sulfuric acid. This is a classic acid-base neutralization reaction.
The reaction between 2-aminoheptane and sulfuric acid to form this compound requires careful consideration of stoichiometry to ensure the desired product is obtained in high purity. Since 2-aminoheptane is a monoamine, it possesses one basic amino group that can accept a proton. Sulfuric acid (H₂SO₄) is a diprotic acid, meaning it can donate two protons.
The reaction proceeds in a 2:1 molar ratio of the amine to the acid. Two molecules of 2-aminoheptane react with one molecule of sulfuric acid. This ensures that both protons from the sulfuric acid are neutralized by the amine, resulting in the formation of bis(2-aminoheptane) sulfate.
A slight excess of the 2-aminoheptane free base may be used to ensure the complete consumption of the sulfuric acid, which can be easily removed during the workup process. The progress of the neutralization can be monitored by measuring the pH of the reaction mixture. google.com
Table 1: Stoichiometric Details of this compound Synthesis
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2-Aminoheptane | C₇H₁₇N | 115.22 | 2 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 1 |
| Product | (C₇H₁₇N)₂·H₂SO₄ | 328.52 | 1 |
This interactive table provides the key stoichiometric data for the acid-base neutralization reaction.
According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor and a base is a proton acceptor. khanacademy.org In this reaction, sulfuric acid acts as the Brønsted-Lowry acid, and 2-aminoheptane acts as the Brønsted-Lowry base.
The mechanism involves the transfer of protons from sulfuric acid to the lone pair of electrons on the nitrogen atom of the 2-aminoheptane molecule.
Step 1: First Proton Transfer One molecule of 2-aminoheptane accepts a proton from sulfuric acid, forming the 2-aminoheptanium ion and the hydrogen sulfate (bisulfate) ion.
Step 2: Second Proton Transfer A second molecule of 2-aminoheptane then accepts a proton from the hydrogen sulfate ion, forming another 2-aminoheptanium ion and the sulfate ion.
The resulting product, this compound, is an ionic salt composed of two 2-aminoheptanium cations and one sulfate anion. The sulfate salt of 2-aminoheptane is readily soluble in water. chemicalbook.com
Synthesis of the 2-Aminoheptane Precursor
The crucial precursor for the synthesis of this compound is 2-aminoheptane itself. This primary amine can be synthesized through various laboratory methods.
Reductive amination is a widely used method for the synthesis of amines. organic-chemistry.orgyoutube.com This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent. youtube.com In the case of 2-aminoheptane synthesis, the starting material is 2-heptanone.
The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine. youtube.com
Reaction Scheme: 2-Heptanone reacts with ammonia (NH₃) to form an unstable hemiaminal, which then dehydrates to form the corresponding imine. The imine is subsequently reduced to 2-aminoheptane.
Common reducing agents used for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/catalyst). organic-chemistry.orgnih.gov The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines over ketones. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Less toxic alternative to NaBH₃CN, effective for a wide range of substrates. |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Can be used, but may also reduce the ketone carbonyl group. |
This interactive table outlines common reducing agents and their characteristics in reductive amination.
Another synthetic route to 2-aminoheptane involves the hydrolysis of N-alkylated amine derivatives. This method typically starts with a primary amine that is first acylated and then the resulting amide is hydrolyzed.
For instance, an N-acyl derivative of 2-aminoheptane, such as N-(heptan-2-yl)acetamide, can be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield 2-aminoheptane.
This approach is particularly useful when direct amination methods are not feasible or lead to mixtures of primary, secondary, and tertiary amines. wikipedia.org The formation of an amide followed by hydrolysis provides a more controlled route to the desired primary amine. monash.edu
Enzymatic Synthesis Approaches utilizing Biocatalysts
The asymmetric synthesis of chiral amines, such as 2-aminoheptane, has seen significant advancements through the use of biocatalysts. acs.orgmdpi.comnih.govnih.gov Enzymes offer a green and efficient alternative to traditional chemical methods, providing high stereoselectivity under mild reaction conditions. mdpi.comnih.gov Key enzyme classes utilized in the synthesis of chiral amines include transaminases, imine reductases, amine dehydrogenases, and monoamine oxidases. mdpi.comnih.gov
Transaminases (TAs) are particularly noteworthy for their role in the kinetic resolution of racemic amines and the asymmetric synthesis from prochiral ketones. rsc.orgnih.govmdpi.com For instance, a mutant ω-transaminase from Vibrio fluvialis JS17 has been successfully used in the kinetic resolution of 2-aminoheptane. researchgate.net This process involves the selective transformation of one enantiomer, leaving the other in high enantiomeric excess. rsc.orgrsc.org The reaction typically uses an amino acceptor like pyruvate (B1213749). rsc.orgmdpi.comrsc.org To overcome product inhibition and shift the reaction equilibrium, systems can be designed where the pyruvate is regenerated in situ by an amino acid oxidase. rsc.orgresearchgate.net
Imine reductases (IREDs) provide another powerful tool for chiral amine synthesis by catalyzing the asymmetric reduction of imines, which can be formed from ketones or aldehydes. mdpi.com This method is advantageous as it can produce secondary and tertiary amines, expanding the scope beyond what is typically achievable with transaminases alone. mdpi.com
The development of novel biocatalysts through techniques like directed evolution and protein engineering has been instrumental in expanding the substrate scope and improving the efficiency of these enzymatic syntheses. nih.govnih.gov These advancements have made the large-scale, economical, and environmentally friendly production of chiral amines like 2-aminoheptane increasingly feasible. nih.gov
Table 1: Biocatalysts in Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Key Features |
|---|---|---|
| Transaminases (TAs) | Kinetic Resolution, Asymmetric Synthesis | High stereoselectivity, uses amino acceptors like pyruvate. rsc.orgmdpi.com |
| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Can synthesize primary, secondary, and tertiary amines. mdpi.com |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | Offers high atom economy and stereoselectivity. nih.govhims-biocat.eu |
| Monoamine Oxidases (MAOs) | Deracemization | Used in combination with reducing agents. nih.gov |
Chemical Reactivity and Derivatization Studies
The chemical reactivity of 2-aminoheptane is largely defined by its primary amine group, which serves as a site for a variety of chemical transformations. These reactions are crucial for creating a wide range of derivatives with potential applications in various fields of chemistry.
Oxidation Reactions and Corresponding Products
The oxidation of primary amines like 2-aminoheptane can lead to a variety of products depending on the oxidizing agent and reaction conditions. britannica.comlibretexts.org Mild oxidation can convert primary amines to nitriles (R-C≡N). britannica.comresearchgate.net For example, reagents like sodium hypochlorite (B82951) (NaOCl) can facilitate this transformation. britannica.com More controlled oxidation with reagents such as hydrogen peroxide or peroxy acids can initially form hydroxylamines (R-NHOH), which can be further oxidized to nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.comlibretexts.org The specific outcome is often influenced by factors like temperature and pH. libretexts.org Ruthenium-based catalysts have also been shown to effectively catalyze the oxidation of primary amines to either nitriles or imines, with the product being dependent on the choice of terminal oxidants and solvents. researchgate.net
Table 2: Products of 2-Aminoheptane Oxidation
| Oxidizing Agent | Product(s) |
|---|---|
| Mild Oxidants (e.g., NaOCl) | Nitriles britannica.com |
| Hydrogen Peroxide, Peroxy Acids | Hydroxylamines, Nitroso Compounds, Nitro Compounds britannica.comlibretexts.org |
| Ruthenium Catalysts | Nitriles, Imines researchgate.net |
Reduction Reactions and Primary Amine Formation
While 2-aminoheptane is itself a primary amine, reduction reactions are relevant in the context of synthesizing it from other functional groups or in converting its derivatives. A common synthetic route to primary amines is the reduction of corresponding nitrogen-containing compounds. For example, the reduction of an imine formed from a ketone or aldehyde is a key step in reductive amination, a widely used method for amine synthesis. youtube.comorganic-chemistry.orgyoutube.com This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com
Nucleophilic Substitution Reactions to Form Derivatives
The primary amine group of 2-aminoheptane is nucleophilic due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of a wide array of derivatives. nih.govresearchgate.netnih.gov For example, reacting 2-aminoheptane with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org However, these reactions can sometimes be difficult to control, leading to a mixture of products due to the increasing nucleophilicity of the newly formed secondary and tertiary amines. chemguide.co.uklibretexts.org To achieve selective synthesis, specific reaction conditions and protecting group strategies are often employed. libretexts.org
Alkylation of the Amino Group with Alkyl Halides
The alkylation of the amino group of 2-aminoheptane with alkyl halides is a direct application of its nucleophilic character. wikipedia.org This reaction, a type of nucleophilic aliphatic substitution, results in the formation of higher substituted amines. wikipedia.org The reaction proceeds by the nitrogen atom's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca While this method is straightforward, it often leads to over-alkylation, producing a mixture of secondary, tertiary, and quaternary ammonium salts. libretexts.orgwikipedia.org The reactivity of the product amine (secondary or tertiary) is often higher than the starting primary amine, complicating selective mono-alkylation. chemguide.co.uk To favor the formation of a specific product, reaction conditions such as the stoichiometry of the reactants and the use of specific bases can be controlled. rsc.orgorganic-chemistry.org For instance, using a large excess of the primary amine can favor the formation of the secondary amine. wikipedia.org
Table 3: Alkylation of 2-Aminoheptane with Alkyl Halides
| Reactant | Product(s) | Reaction Conditions |
|---|---|---|
| 2-Aminoheptane + Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Varies, can be controlled by reactant stoichiometry and base. wikipedia.orgrsc.orgorganic-chemistry.org |
Acylation Reactions with Acyl Chlorides or Anhydrides
Acylation of the amino group of 2-aminoheptane with acyl chlorides or anhydrides is a common method for the synthesis of amides. researchgate.netnih.govtandfonline.com This reaction is a form of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. tandfonline.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. youtube.com This method is highly efficient for protecting the amino group during multi-step syntheses or for creating amide derivatives with specific properties. researchgate.netresearchgate.net Various catalysts, including iodine, can be used to promote the reaction under mild, solvent-free conditions. researchgate.nettandfonline.com The use of acetonitrile (B52724) as both a reagent and solvent in the presence of a catalyst like alumina (B75360) has also been reported as a sustainable approach to N-acetylation. nih.gov
Electrophilic Aromatic Substitution in Modified Structures
2-Aminoheptane is an aliphatic amine and, as such, does not possess an aromatic ring to directly undergo electrophilic aromatic substitution (EAS). However, its primary amine group serves as a reactive handle to introduce the heptyl-2-amino moiety onto an aromatic scaffold. Once incorporated into such a modified structure, the aromatic ring can then participate in EAS reactions.
The most common method to attach an amine like 2-aminoheptane to an aromatic ring is through N-alkylation of an aromatic amine (like aniline) or through reductive amination of an aromatic ketone. For instance, reacting 2-aminoheptane with a compound containing a leaving group attached to an aromatic ring would form a secondary amine with both aliphatic and aromatic character.
Once the 2-aminoheptyl group is attached to an aromatic ring (for example, as an N-substituted aniline (B41778) derivative), it functions as a powerful activating group for EAS. The nitrogen's lone pair of electrons can donate electron density into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. This makes the ring significantly more reactive towards electrophiles than benzene (B151609) itself. The group directs incoming electrophiles to the ortho and para positions. However, the bulky nature of the 2-aminoheptyl substituent can cause steric hindrance, potentially favoring substitution at the less hindered para position.
Under strongly acidic conditions, which are common for many EAS reactions (e.g., nitration or sulfonation), the nitrogen atom of the amino group will be protonated to form an ammonium salt. This protonated group, -NHR₂⁺, is no longer an activating group but becomes a strong deactivating group due to its positive charge, which withdraws electron density from the ring through an inductive effect. In this state, it directs incoming electrophiles to the meta position.
Kinetic Resolution Studies for Enantiomer Separation
2-Aminoheptane is a chiral molecule, existing as two distinct enantiomers, (R)-2-aminoheptane and (S)-2-aminoheptane. The separation of these enantiomers from a racemic mixture is crucial for applications where stereochemistry is important. Kinetic resolution is a widely used technique for this purpose, relying on the differential reaction rates of enantiomers with a chiral catalyst or reagent.
Enzymatic kinetic resolution is a particularly effective method. Studies have utilized ω-transaminase (ω-TA) enzymes for the kinetic resolution of 2-aminoheptane. researchgate.net In this process, the enzyme selectively catalyzes the transfer of the amino group from one enantiomer to a keto acid acceptor (like pyruvate), converting that enantiomer into a ketone (2-heptanone) while leaving the other enantiomer unreacted.
Research has demonstrated the use of ω-transaminase from Vibrio fluvialis JS17 for this transformation. researchgate.net The wild-type enzyme and a mutant variant (ω-TAmla) were studied for their effectiveness in resolving 100 mM 2-aminoheptane. The progress of the reaction is monitored by measuring the conversion percentage and the enantiomeric excess (e.e.) of the remaining amine.
| Enzyme | Substrate | Concentration | Key Findings |
|---|---|---|---|
| Wild-type ω-TA | 2-Aminoheptane | 100 mM | Demonstrated conversion of 2-aminoheptane. researchgate.net |
| Mutant ω-TAmla | 2-Aminoheptane | 100 mM | Showed different reaction profile and conversion rates compared to wild-type. researchgate.net |
Beyond enzymatic methods, chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) are standard for analyzing and separating enantiomers. mdpi.commdpi.com Capillary Electrophoresis (CE) using chiral selectors like dextran (B179266) sulfate has also proven effective for separating various chiral amines and other pharmaceuticals. researchgate.netnih.gov
Integration in Advanced Materials Synthesis Research
The ionic nature of this compound and its precursor, 2-aminoheptane, allows for its use in the synthesis of specialized materials such as protic ionic liquids and as a medium in ionothermal synthesis.
Role in Protic Ionic Liquid Synthesis
Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. rsc.org They are valued for their tunable properties, low cost, and potential applications in electrochemistry and as reaction media. nih.gov
2-Aminoheptane, as a primary alkylamine (a Brønsted base), can be reacted with a Brønsted acid like sulfuric acid to form 2-aminoheptylammonium sulfate, a protic ionic liquid. The synthesis is a straightforward acid-base neutralization. nih.gov
The properties of PILs derived from primary alkylamines are heavily influenced by the extensive hydrogen-bonding network formed by the -NH₃⁺ group of the cation. nih.govresearchgate.net This hydrogen bonding affects key physicochemical properties such as melting point, viscosity, and thermal stability. rsc.org The length of the alkyl chain (the heptyl group in this case) also plays a critical role, influencing the degree of nanostructuring and the van der Waals interactions within the liquid. nih.gov
| PIL Component | Role | Resulting Interaction/Property | Reference |
|---|---|---|---|
| 2-Aminoheptylammonium Cation | Protonated primary amine | Forms extensive hydrogen bonding networks via N-H bonds. | nih.govresearchgate.net |
| Sulfate Anion | Conjugate base | Participates in the hydrogen bonding network. | rsc.org |
| Heptyl Chain | Nonpolar alkyl group | Contributes to van der Waals forces and can lead to liquid nanostructuring. | nih.gov |
Applications in Ionothermal Synthesis of Crystalline Materials
Ionothermal synthesis is a method that uses ionic liquids as both the solvent and often as the structure-directing agent (template) for the synthesis of crystalline materials like molecular sieves and metal-organic frameworks (MOFs). nih.govnih.gov This technique offers an alternative to traditional solvothermal methods, often allowing for lower reaction temperatures and the formation of novel structures. researchgate.netresearchgate.net
The 2-aminoheptylammonium sulfate PIL can serve as the reaction medium for such syntheses. In the formation of MOFs, the ionic liquid facilitates the dissolution of the metal salt and organic linker precursors, and the alkylammonium cation can act as a template, occupying the pores of the forming framework and influencing the final crystal structure. youtube.com Using low-melting metal salt hydrates in an ionothermal process can further simplify the synthesis, making it more sustainable by minimizing the use of toxic organic solvents. nih.gov The crystalline products are then typically recovered by washing away the ionic liquid.
The use of an alkylammonium-based ionic liquid like 2-aminoheptylammonium sulfate is particularly relevant for creating MOFs and other porous materials where the size and shape of the cation can direct the pore architecture of the final product. youtube.com
Mechanistic Investigations and Biological Activities of 2 Aminoheptane Sulfate
Sympathomimetic Mechanism of Action
2-Aminoheptane (B1682561) sulfate (B86663), also known as tuaminoheptane sulfate, is a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. ncats.ioncats.io Its primary mechanism of action involves influencing the levels and activity of norepinephrine (B1679862), a key neurotransmitter in the "fight or flight" response. medkoo.com This activity underlies its physiological effects, such as vasoconstriction. medkoo.comontosight.ai
The compound exerts its effects by increasing the concentration of norepinephrine in the synaptic cleft, the space between neurons. This elevation is achieved through a dual action: promoting the release of norepinephrine from nerve cells and inhibiting its subsequent reuptake. medkoo.comwikipedia.org
Research indicates that 2-aminoheptane actively promotes the release of norepinephrine. medkoo.comsmolecule.com This action increases the availability of the neurotransmitter to bind with its receptors, thereby initiating a physiological response. Studies have shown that it acts as a norepinephrine releasing agent, which contributes to its stimulant effects. medkoo.comwikipedia.org
In addition to promoting its release, 2-aminoheptane sulfate also functions as a norepinephrine reuptake inhibitor. medkoo.comwikipedia.org By blocking the reabsorption of norepinephrine back into the presynaptic neuron, the compound prolongs its presence and action within the synaptic cleft.
2-Aminoheptane interacts directly with adrenergic receptors. ncats.io Specifically, it stimulates alpha-adrenergic receptors located in the nasal mucosa. ontosight.ai This stimulation leads to vasoconstriction, the narrowing of blood vessels, which is the basis for its use as a nasal decongestant. ontosight.ai
The compound is known to target norepinephrine transporters. ncats.ioncats.io By interacting with these transporters, this compound effectively inhibits the reuptake of norepinephrine, a key aspect of its sympathomimetic mechanism. nih.gov
Modulation of Norepinephrine Levels
Comparative Pharmacological Research
The pharmacological profile of 2-aminoheptane has been compared to other amines. Early research noted that among a series of 2-amino-alkanes, 2-aminoheptane was the most potent pressor agent, more so than hexylamine, 2-aminohexane, or 2-aminopentane (B145832). scispace.com
Structurally, 2-aminoheptane is an alkylamine and differs from other norepinephrine releasing agents like phenethylamines because it lacks an aromatic ring in its structure. medkoo.comwikipedia.org This structural distinction is significant in its pharmacological properties.
Interactive Data Table: Pharmacological Actions of this compound
| Mechanism Component | Action | Primary Target | Outcome |
| Norepinephrine Levels | Modulation | Synaptic Cleft | Increased Neurotransmitter Availability |
| Norepinephrine Release | Promotion | Presynaptic Neuron | Enhanced Norepinephrine Secretion |
| Norepinephrine Reuptake | Inhibition | Norepinephrine Transporter | Prolonged Norepinephrine Action |
| Receptor Interaction | Agonist | Alpha-Adrenergic Receptors | Vasoconstriction |
Studies Comparing with Other Sympathomimetic Agents
2-Aminoheptane is a sympathomimetic amine that stimulates the sympathetic nervous system. ncats.io Its effects are comparable to other agents in its class, which are known for their pressor (blood pressure increasing) and stimulant properties.
One area of comparison is its respiratory stimulant action. Research has shown that 2-aminoheptane is a more potent respiratory stimulant than hexylamine, 2-aminohexane, and 2-aminopentane. scispace.com In rabbits with respiration depressed by sodium pentobarbitone, 2-aminoheptane demonstrated significant respiratory stimulant activity. scispace.com When compared to amphetamine, another well-known stimulant, the respiratory stimulant potency of 2-aminoheptane was found to be considerable, though less than that of amphetamine. scispace.com
In terms of pressor activity, early studies identified 2-aminoheptane as the most active pressor agent among a series of 2-amino-alkanes. scispace.com However, other research has indicated that while it possesses pressor effects, they may be less pronounced than those of other sympathomimetics like hexylamine. scispace.com The cardiovascular effects of 2-aminoheptane and its isomer, 1-amino-octane, include a transient fall in blood pressure followed by a slight, more prolonged increase in rabbits under sodium pentobarbitone anesthesia. scispace.com
The following table summarizes the comparative pressor activity of 2-aminoheptane with related amines.
Table 1: Comparative Pressor Activity of Aliphatic Amines
| Compound | Relative Pressor Activity | Species |
|---|---|---|
| 2-Aminoheptane | Most active in its series | Dogs |
| Hexylamine | More active than heptylamine (B89852) | Spinal Cats |
| Heptylamine | Less active than hexylamine | Spinal Cats |
| 1-Amino-octane | No increase in blood pressure | Pithed Dogs |
Data sourced from studies on the pressor effects of aliphatic amines. scispace.com
Differentiation from Structurally Similar Isomers (e.g., 4-Methyl-2-hexaneamine, DMAA)
This compound is structurally similar to other sympathomimetic amines, including its isomers like 1,3-dimethylamylamine (DMAA), also known as methylhexaneamine. medsafe.govt.nzresearchgate.net Both 2-aminoheptane and DMAA are aliphatic amines and are considered central nervous system stimulants. researchgate.net Their structural and functional similarities have led to their inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances. researchgate.netwikipedia.org
Despite their similarities, there are key differences. While both were initially developed for use as nasal decongestants, their pharmacological profiles and market history diverge. medsafe.govt.nznih.gov 2-Aminoheptane has been used in nasal decongestant preparations. ontosight.ai In contrast, DMAA, although once approved for nasal decongestion, is no longer recognized for any medical use. nih.gov
From an analytical standpoint, differentiating between these isomers can be challenging. Gas chromatography-mass spectrometry (GC-MS) is a common method for their detection. researchgate.net While the electron ionization mass spectra of 2-aminoheptane and DMAA are very similar, specific analytical techniques, such as in-source collision-induced dissociation (CID) of their protonated molecules, can help to distinguish them. researchgate.net
The following table provides a comparison of key features of 2-aminoheptane and DMAA.
Table 2: Comparison of 2-Aminoheptane and DMAA
| Feature | 2-Aminoheptane | 1,3-Dimethylamylamine (DMAA) |
|---|---|---|
| Chemical Structure | Straight-chain alkylamine | Branched-chain alkylamine |
| Primary Use | Nasal decongestant | Previously a nasal decongestant, now primarily in supplements |
| Regulatory Status (NZ) | Pharmacy-only medicine | Prescription medicine |
| WADA Status | Prohibited | Prohibited |
Information compiled from regulatory documents and scientific literature. medsafe.govt.nzresearchgate.netwikipedia.org
In Vitro and Preclinical Non-Human Studies
Cell-Based Assays for Neurotransmitter Dynamics
The mechanism of action of 2-aminoheptane involves its interaction with neurotransmitter systems. It acts as a reuptake inhibitor and releasing agent for norepinephrine. wikipedia.orgmedkoo.com This leads to an increase in the concentration of norepinephrine in the synapse, which underlies its sympathomimetic effects.
Cell-based assays are crucial for understanding these effects on neurotransmitter dynamics. Studies utilizing cultured chromaffin cells, which are involved in catecholamine secretion, have shown that 2-aminoheptane can alter the uptake and release of these neurotransmitters. To investigate the inhibitory effects on neurotransmitter transporters, researchers often use human embryonic kidney 293 (HEK293) cells that are stably expressing human dopamine (B1211576) transporters (DAT), norepinephrine transporters (NET), or serotonin (B10506) transporters (SERT). nih.gov
Fluorescent-based neurotransmitter transporter uptake assay kits provide a non-radioactive method to measure the activity of these transporters in live cells. moleculardevices.com These assays allow for the determination of a compound's potency in inhibiting neurotransmitter reuptake, a key aspect of its pharmacological profile. nih.gov
Tissue-Based Preparations for Receptor Binding Analysis
While specific receptor binding affinity data for this compound is not extensively detailed in the provided context, the general approach for such analysis involves using tissue preparations that are rich in the target receptors. For sympathomimetic amines, this would typically involve tissues with a high density of adrenergic receptors.
The primary pharmacological effect of tuaminoheptane is attributed to its action on alpha-adrenergic receptors, leading to vasoconstriction. ontosight.ai Tissue-based preparations, such as isolated blood vessels or membranes from specific brain regions, can be used in radioligand binding assays to determine the affinity (Ki) of the compound for different adrenergic receptor subtypes. Although a specific Ki value for 2-aminoheptane at the androgen receptor was mentioned as 4.9 nM in one search result, the context was related to a different study and not directly about 2-aminoheptane's primary sympathomimetic action. researchgate.net
Experimental Models for Pressor Amine Research
Animal models are essential for studying the in vivo effects of pressor amines like 2-aminoheptane. Early research utilized spinal cats and pithed dogs to assess the pressor activity of various aliphatic amines. scispace.com These models allow for the measurement of changes in blood pressure in response to drug administration in a controlled setting where central nervous system influences are minimized.
Later studies on experimental hypertension in dogs investigated the effects of various amines, including 2-aminoheptane ("Tuamine"). ahajournals.org In these studies, the amine was administered to dogs with surgically induced renal hypertension to observe any potential antihypertensive effects. ahajournals.org While some sympathomimetic amines showed antihypertensive properties in these models, 2-aminoheptane was found to be ineffective in treating experimental renal hypertension. ahajournals.org
The following table summarizes experimental models used in pressor amine research.
Table 3: Experimental Models in Pressor Amine Research
| Model | Species | Purpose | Key Findings for 2-Aminoheptane |
|---|---|---|---|
| Spinal Cat | Cat | Assess pressor activity | Less active than hexylamine |
| Pithed Dog | Dog | Assess pressor activity | Most active in its series |
Data from pharmacological studies on sympathomimetic amines. scispace.comahajournals.org
Analytical Methodologies in 2 Aminoheptane Sulfate Research
Chromatographic Techniques for Identification and Quantification
Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov The separation can be based on characteristics such as size, charge, and binding capacity. nih.gov For a compound like 2-aminoheptane (B1682561), both gas and liquid chromatography platforms are extensively utilized, often coupled with mass spectrometry for definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is a robust analytical tool known for its high separation efficiency and reliable peak identification, making it a popular choice in metabolomics and drug analysis. nih.govnih.gov However, the direct analysis of polar and non-volatile compounds like primary amines, including 2-aminoheptane, is challenging due to their tendency to interact with the chromatographic system, which can lead to poor peak shape and reduced sensitivity. researchgate.netsigmaaldrich.com To overcome these limitations, chemical derivatization is a required preparatory step. nih.gov
Derivatization chemically modifies a compound to enhance its volatility and thermal stability, making it more amenable to GC analysis. sigmaaldrich.com This process involves replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com For primary amines like 2-aminoheptane, several derivatization strategies are effective.
One common approach is acylation , using reagents such as heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov Another widely used technique is silylation , which involves reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov Silylation replaces active hydrogens on amine groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com
Alkylation , using reagents like methyl chloroformate (MCF), is another effective strategy for the analysis of polyfunctional amines and amino acids. nih.govvub.be Additionally, imine formation , through reaction with an appropriate aldehyde or ketone, can also be employed to create a more volatile and stable derivative suitable for GC-MS analysis. These derivatization methods not only improve chromatographic separation but can also produce characteristic fragment ions in the mass spectrometer, aiding in the structural confirmation of the analyte. nih.gov
The success of a GC-MS analysis hinges on the careful optimization of both sample extraction and the derivatization reaction. nih.govresearchgate.net Extraction methods, such as solid-liquid extraction or solid-phase extraction (SPE), are necessary to isolate the analyte from complex sample matrices. helsinki.fi The subsequent derivatization step requires meticulous optimization of several parameters, including the choice of derivatization reagent, reaction time, and temperature, to ensure a complete and reproducible reaction. nih.govresearchgate.netmdpi.com
For instance, a study optimizing the derivatization of various metabolites found that using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a specific solvent ratio for 30 minutes at 60°C provided optimal results. researchgate.net Similarly, another study optimized a protocol using MSTFA for derivatization after extraction with 80% methanol (B129727). nih.gov The development of injection-port derivatization (IPD) methodologies aims to increase throughput by reducing the time-consuming derivatization steps that can expose samples to degradation. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly versatile technique for the quantitative analysis of compounds in complex biological matrices like plasma and saliva. scirp.orgnih.gov It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This method is often preferred for amine analysis as it typically does not require the derivatization step essential for GC-MS. researchgate.net The development of a robust LC-MS/MS method involves optimizing chromatographic conditions to achieve good separation and mass spectrometric parameters to ensure sensitive and specific detection of the target analyte. nih.govnih.gov
Ultra-high performance liquid chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particles, resulting in faster analysis times and higher resolution. helsinki.fi When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a rapid, sensitive, and robust platform for high-throughput screening of various compounds, including amino acids and other metabolites in biological samples. nih.govnih.govrsc.org These methods are particularly advantageous for screening a large number of samples efficiently, offering excellent sensitivity and reproducibility. rsc.org The development of UHPLC-MS/MS methods allows for the rapid and reliable determination of analytes in various matrices, from animal feed to exhaled breath condensate. nih.govrsc.org
Interactive Data Table: Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Sample Preparation and Extraction Techniques for Research Analysis
Effective sample preparation is fundamental to successful analysis, aiming to isolate the target analyte from complex matrices, eliminate interferences, and concentrate the sample for detection.
Liquid-Liquid Extraction (LLE) is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For a basic compound like 2-aminoheptane, LLE protocols are designed to manipulate its charge state through pH adjustment to facilitate its transfer from an aqueous sample matrix into an organic solvent.
The general principle involves adjusting the pH of the aqueous sample containing 2-aminoheptane to a basic value (typically 1-2 pH units above its pKa). This deprotonates the amine group, converting the charged 2-aminoheptane cation into its neutral, more lipophilic free base form. The neutral amine exhibits significantly higher solubility in organic solvents, allowing for efficient extraction. A subsequent back-extraction into an acidic aqueous solution can be performed to transfer the purified amine back into a clean aqueous phase for analysis.
Several LLE protocols can be adapted for 2-aminoheptane extraction, with the choice of organic solvent being a critical parameter. The selection depends on the solvent's polarity, density, and immiscibility with water.
Table 1: Comparison of Liquid-Liquid Extraction (LLE) Solvent Systems for Amine Extraction
| Solvent System | Characteristics | Application in 2-Aminoheptane Extraction |
|---|---|---|
| Dichloromethane (CH₂Cl₂) - Water | Dichloromethane is a dense, non-polar solvent effective for extracting a wide range of organic compounds. | Suitable for extracting the neutral base of 2-aminoheptane from basified aqueous samples. A two-step protocol using CH₂Cl₂-Methanol followed by Methanol-Water has shown improved metabolite coverage in research. nih.gov |
| Ethyl Acetate (B1210297) - Water | Ethyl acetate is a moderately polar solvent, less toxic than chlorinated solvents. | Effective for extracting moderately polar amines. Its partial miscibility with water requires pre-saturation to prevent volume changes. |
| Hexane/Heptane (B126788) - Water | These are non-polar, low-density solvents ideal for extracting highly non-polar compounds. | Can be used for extracting 2-aminoheptane free base, though its slight polarity may favor more polar solvents for higher efficiency. |
| Methyl tert-Butyl Ether (MTBE) - Water | MTBE is a non-polar ether solvent that forms a distinct layer from water and has a low boiling point, facilitating easy removal. | A common choice in forensic and clinical chemistry for the extraction of basic drugs, including amphetamine-like compounds. |
This table is generated based on established principles of liquid-liquid extraction. researchgate.netnih.gov
When analyzing 2-aminoheptane in complex biological matrices such as blood, serum, or urine, direct LLE is often inefficient due to the presence of interfering substances like proteins and lipids. researchgate.net Therefore, specific pre-treatment steps are crucial to clean up the sample prior to extraction.
Protein Precipitation: For serum or plasma samples, proteins can emulsify with the extraction solvent, hindering phase separation. A common pre-treatment involves protein precipitation by adding a water-miscible organic solvent like acetonitrile (B52724) or methanol, or an acid like trichloroacetic acid. After centrifugation, the supernatant containing the analyte is collected for the LLE step.
Solid-Phase Extraction (SPE): SPE is a more selective and often more efficient alternative to LLE for sample cleanup. researchgate.net For 2-aminoheptane, a cationic amine, a cation-exchange SPE sorbent can be utilized. The protocol involves:
Conditioning: The SPE cartridge is washed with methanol and then water or a buffer.
Loading: The sample, with its pH adjusted to be acidic (to ensure the amine is protonated/charged), is passed through the cartridge. The positively charged 2-aminoheptane is retained on the negatively charged sorbent.
Washing: The cartridge is washed with a non-polar solvent to remove lipids and other interferences.
Elution: The retained 2-aminoheptane is eluted using a small volume of a basic organic solvent (e.g., methanol with ammonia), which neutralizes the amine and releases it from the sorbent.
Hydrolysis: In urine analysis, some compounds can be present as conjugates (e.g., glucuronides). While less common for simple amines, enzymatic hydrolysis (using β-glucuronidase) or acid hydrolysis might be considered in a comprehensive screening to cleave these conjugates and release the free form of the analyte before extraction.
Utilization of 2-Aminoheptane as a Reagent in Analytical Chemistry
Beyond being an analyte, 2-aminoheptane and similar alkylamines can serve as valuable reagents in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC).
In reversed-phase HPLC (RP-HPLC), highly polar, ionic compounds are often poorly retained on non-polar stationary phases (like C18), leading to poor resolution. Ion-Pair Chromatography (IPC) is a technique used to enhance the retention of such compounds. welch-us.com
2-Aminoheptane, as a primary amine, can function as a cationic ion-pairing reagent. When added to an acidic mobile phase, its amine group becomes protonated, forming a positively charged heptylammonium ion. This ion can then form an ion pair with a negatively charged (anionic) analyte in the sample. welch-us.comchromforum.org
Mechanism:
Ion-Pair Formation: The cationic heptylammonium ion associates with an anionic analyte.
Increased Hydrophobicity: The resulting ion pair is electrically neutral and has a significant non-polar character due to the seven-carbon alkyl chain of the heptylammonium component.
Enhanced Retention: This increased hydrophobicity strengthens the interaction with the non-polar stationary phase, leading to a longer retention time and allowing for separation from other components in the mixture. chromforum.org
The effectiveness of an alkylamine as an ion-pairing reagent is related to its alkyl chain length; longer chains (like in heptylamine (B89852) or octylamine) provide greater hydrophobicity and thus stronger retention for the paired analyte. researchgate.netuniupo.it
Table 2: Common Cationic Ion-Pairing Reagents for RP-HPLC
| Reagent | Structure | Typical Application |
|---|---|---|
| Triethylamine (TEA) | (CH₃CH₂)₃N | Commonly used as a mobile phase additive to mask residual silanol (B1196071) groups on the stationary phase, improving peak shape for basic analytes. youtube.com |
| Tetrabutylammonium (TBA) salts | (CH₃CH₂CH₂CH₂)₄N⁺ | A quaternary amine that is permanently charged; a strong ion-pairing reagent for separating acidic analytes like organic acids and sulfonates. chromforum.orgkm3.com.tw |
| Hexylamine | CH₃(CH₂)₅NH₂ | An alkylamine used as an ion-pairing reagent for separating anionic compounds such as oligonucleotides. nih.gov |
| 2-Aminoheptane (Heptylamine) | CH₃(CH₂)₄CH(NH₂)CH₃ | Functions similarly to other alkylamines (hexylamine, octylamine) as an ion-pairing reagent for anionic analytes. uniupo.it Its seven-carbon structure provides strong hydrophobic interaction. |
| Octylamine | CH₃(CH₂)₇NH₂ | Used to achieve strong retention of acidic analytes due to its long alkyl chain. uniupo.it |
This table is compiled from principles of ion-pair chromatography. chromforum.orguniupo.ityoutube.comkm3.com.twnih.gov
The use of 2-aminoheptane as an ion-pairing reagent is a key strategy in mobile phase optimization, which is the process of adjusting the mobile phase composition to achieve the desired separation. phenomenex.comejurnal-analiskesehatan.web.id The goal is to control the retention times and peak shapes of analytes to ensure they are well-resolved from each other. phenomenex.com
When using 2-aminoheptane for separating a mixture of anionic analytes, several parameters of the mobile phase are manipulated to fine-tune the separation:
Concentration of 2-Aminoheptane: Increasing the concentration of the ion-pairing reagent in the mobile phase generally leads to increased retention of the anionic analytes. However, excessively high concentrations can lead to signal suppression in mass spectrometry detectors. nih.gov
pH of the Mobile Phase: The pH must be controlled to ensure that both the ion-pairing reagent (2-aminoheptane) and the analytes are in their desired ionic states. For 2-aminoheptane to be an effective cationic reagent, the pH should be acidic (below its pKa) to ensure it is protonated. Similarly, the analytes must be in their anionic form. Adjusting the pH can significantly alter the retention times and selectivity between different analytes. uniupo.it
Organic Modifier Concentration: In RP-HPLC, the mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol). nih.gov Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, which reduces the retention times of all components, including the ion pairs. A gradient elution, where the concentration of the organic modifier is increased over time, is often used to separate analytes with a wide range of polarities.
| Buffer Type/Concentration | Maintains stable pH and can influence peak shape. ejurnal-analiskesehatan.web.id | Select a buffer (e.g., phosphate, acetate) compatible with the detector and adjust its concentration for optimal peak symmetry. |
This table summarizes key principles of chromatographic optimization. uniupo.itejurnal-analiskesehatan.web.idnih.govnih.gov
Quantitative Structure Activity Relationship Qsar and Structural Analog Studies
Stereochemical Considerations in Activity Profiles
Stereochemistry is a critical determinant of a chiral molecule's biological activity, and 2-aminoheptane (B1682561) is no exception. The specific three-dimensional arrangement of atoms significantly dictates how the compound interacts with its biological target, which is typically a chiral entity like a receptor or an enzyme. While detailed pharmacological profiles of the individual enantiomers of 2-aminoheptane are not extensively documented in the public domain, the principles of stereoselectivity in pharmacology are well-established.
The two enantiomers of 2-aminoheptane, (R)- and (S)-2-aminoheptane, can exhibit different potencies and efficacies. This is because biological receptors often have stereospecific binding sites, meaning one enantiomer may fit much more effectively than the other, akin to a key fitting into a lock. Such differential binding can result in one stereoisomer being significantly more biologically active. In some enzymatic reactions, one enantiomer might act as a substrate while the other is inactive due to a stereochemical mismatch with the enzyme's active site. The separation of these enantiomers is typically achieved through chiral chromatography.
Molecular Descriptors and Physicochemical Parameters in SAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors to establish a mathematical correlation between a compound's chemical structure and its biological activity. For aliphatic amines like 2-aminoheptane, several key descriptors are considered in SAR modeling:
Lipophilicity (logP): This value, which for 2-aminoheptane is reported as 2.40, indicates the compound's affinity for fatty or nonpolar environments and is crucial for predicting its absorption and ability to cross cell membranes.
Topological Descriptors: These indices quantify the branching and shape of the molecule's carbon framework.
Electronic Parameters: These descriptors, including polarizability and dipole moment, describe the electron distribution within the molecule, which is vital for its electrostatic interactions with biological targets.
Molar Refractivity: For 2-aminoheptane, this is calculated to be 37.99 mL/mol and relates to the volume occupied by the molecule and its polarizability.
These descriptors serve as the variables in QSAR equations to predict the activity of novel compounds. A study on a set of 40 amines used a topological index, ZEP, to correlate with properties like boiling point, molar refraction, and the partition coefficient.
Computational Modeling Approaches for Biological Activity Prediction
Computational modeling is an integral part of modern drug discovery and toxicology, offering predictive insights into the biological activities of compounds like 2-aminoheptane and reducing reliance on extensive experimental work.
Classical QSAR Methodologies (e.g., Hansch Analysis, Free-Wilson Analysis)
Classical QSAR methods aim to find a linear correlation between biological activity and physicochemical descriptors.
Free-Wilson Analysis: This method posits that the contribution of each substituent to the total biological activity is additive and independent of other substituents on the molecule. It is particularly effective for a series of compounds with a common scaffold and varied substituents.
Three-Dimensional QSAR Techniques (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))
3D-QSAR methods take into account the three-dimensional structures of molecules and their surrounding interaction fields.
Comparative Molecular Field Analysis (CoMFA): In CoMFA, a set of structurally related molecules are aligned, and their steric and electrostatic fields are calculated on a grid. These field values are then used as descriptors in a partial least squares (PLS) analysis to correlate with biological activity. The output is a 3D map indicating regions where modifications to steric bulk or electrostatic charge could enhance or diminish activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA expands on CoMFA by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the molecular properties that drive biological activity, often resulting in more robust predictive models.
Molecular Connectivity and Electronic Parameter Approaches
These methods focus on the topological and electronic characteristics of a molecule.
Molecular Connectivity Indices (MCI): These indices are numerical values that describe a molecule's topology, including its size, branching, and shape. They are calculated based on the connectivity of atoms within the molecule and can be correlated with various physicochemical properties and biological activities.
Electronic Parameters: These descriptors, such as ionization potential and electron affinity, define the electronic nature of a molecule. They are often determined using quantum chemical calculations and are used in QSAR models to predict how a molecule will interact with its biological target.
Structure-Activity Relationships of Related Amine Analogues
Studying the structural analogs of 2-aminoheptane provides critical information about which molecular features are key for its biological activity. For aliphatic amines, systematic modifications can reveal important structure-activity relationships (SARs):
Chain Length and Branching: Altering the length of the alkyl chain or introducing branches can impact a compound's lipophilicity and how it sterically interacts with its target. For example, increasing the chain length from 2-aminopentane (B145832) to 2-aminoheptane can affect hydrophobic interactions with enzymes.
Position of the Amino Group: The location of the amino group on the alkyl chain significantly influences a compound's biological profile. For instance, 2-aminoheptane and 3-aminoheptane (B1595020) would be expected to have different activities due to the different positioning of the amine.
N-Alkylation: The addition of alkyl groups to the nitrogen atom can alter the basicity and hydrogen-bonding capacity of the amine, which are often crucial for receptor binding.
The following table illustrates a hypothetical SAR for a series of aliphatic amines, demonstrating how changes in structure might affect a property like the partition coefficient (LogP) and relative biological activity.
| Compound | Structure | LogP (Predicted) | Relative Biological Activity (Hypothetical) |
| 2-Aminopentane | CH₃(CH₂)₂CH(NH₂)CH₃ | 1.4 | 50% |
| 2-Aminohexane | CH₃(CH₂)₃CH(NH₂)CH₃ | 1.9 | 80% |
| 2-Aminoheptane | CH₃(CH₂)₄CH(NH₂)CH₃ | 2.4 | 100% |
| 2-Aminooctane | CH₃(CH₂)₅CH(NH₂)CH₃ | 2.9 | 70% |
| 3-Aminoheptane | CH₃(CH₂)₃CH(NH₂)CH₂CH₃ | 2.4 | 90% |
Current Research Trajectories and Future Directions in 2 Aminoheptane Sulfate Studies
Advanced Analytical Methodology Development
The accurate detection and quantification of 2-aminoheptane (B1682561) sulfate (B86663) are crucial for various research applications. Current research is focused on developing more sensitive and efficient analytical methods. High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of 2-aminoheptane. cphi-online.com Furthermore, the use of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provides high sensitivity and specificity for its detection in various matrices. nih.gov
Recent advancements include the development of "dilute-and-shoot" methods coupled with nanoflow liquid chromatography high-resolution mass spectrometry. This approach minimizes sample preparation, thereby increasing throughput for the analysis of substances like 2-aminoheptane in biological samples such as urine. researchgate.net The enhanced sensitivity of nanoflow LC-MS allows for the detection of low concentrations, which is particularly important in doping control analysis. researchgate.net The development of these methods is essential for ensuring accurate and reliable results in research and regulatory settings.
Table 1: Advanced Analytical Methods for 2-Aminoheptane Sulfate
| Analytical Technique | Description | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. cphi-online.com | Robust, reliable, and widely available. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. nih.gov | High sensitivity and specificity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | An analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov | High sensitivity and specificity, suitable for a wide range of compounds. |
| Nanoflow LC-High Resolution Mass Spectrometry | A "dilute-and-shoot" methodology that involves direct urine dilution without extensive sample workup, coupled with highly sensitive mass spectrometry. researchgate.net | Minimal sample preparation, high throughput, and enhanced sensitivity. researchgate.net |
Explorations in Materials Science Applications
The unique chemical properties of 2-aminoheptane and its derivatives have prompted investigations into their potential applications in materials science. One area of exploration is its use as a building block for the synthesis of novel organic materials. For instance, 2-amino-6-methylheptane has been utilized in the synthesis of a specific n-type photoconductor, N,N′-bis(1,5-dimethylhexyl)-3,4:9,10-perylenebis(dicarboximide) (PDHEP). sigmaaldrich.com Photoconductors are materials that become more electrically conductive when exposed to light, a property valuable in various electronic devices.
Another potential application lies in the formulation of dispersants. google.com Dispersants are substances added to a suspension of solid or liquid particles in a fluid to improve the separation of particles and to prevent their settling or clumping. While the patent mentions 2-aminoheptane as a possible component, further research is needed to fully characterize its efficacy and potential in this area. google.com The investigation into biopolymers and novel excipients also suggests a potential role for 2-aminoheptane derivatives in material formulations. fu-berlin.de
Fundamental Mechanistic Elucidation in Biological Systems
Understanding the fundamental mechanisms by which this compound interacts with biological systems is a key area of ongoing research. It is known to be a sympathomimetic agent, meaning it mimics the effects of stimulating the sympathetic nervous system. wikipedia.org Research indicates that 2-aminoheptane acts as a reuptake inhibitor and releasing agent of norepinephrine (B1679862). wikipedia.org This action likely underlies its vasoconstrictor properties. wikipedia.orglookchem.com
Further studies are aimed at elucidating the specific molecular interactions at the receptor level. For instance, derivatives of 2-aminoheptane are used as reagents in the synthesis of human A3 adenosine (B11128) receptor antagonists, which are important tools for studying the role of this receptor in various physiological and pathological processes. lookchem.com The ability of heptedrine, a related compound, to rapidly transport through model membranes as neutral hydrogen-bonded clusters provides insight into its potential transport mechanisms in biological systems. chemicalbook.com
Applications in Proteomics Research
The field of proteomics, which is the large-scale study of proteins, presents another avenue for the application of 2-aminoheptane and its derivatives. 2-Aminoheptane itself is noted for its use in proteomics research. cymitquimica.com The specific applications can range from its use as a reference standard to its incorporation into more complex experimental designs.
The use of techniques like nano-LC, which is prominent in proteomics, for the analysis of small molecules like 2-aminoheptane highlights the crossover between analytical chemistry and proteomics research. researchgate.net Furthermore, the study of drug-protein interactions is a fundamental aspect of proteomics. Understanding how compounds like this compound bind to and modulate the function of proteins, such as adrenergic receptors, is a critical area of investigation. ncats.io
Development of Novel Derivatives for Research Purposes
The synthesis of novel derivatives of 2-aminoheptane is a significant research focus, aiming to create new molecules with tailored properties for specific research applications. nih.govscirp.orgresearchgate.net By modifying the basic structure of 2-aminoheptane, researchers can explore structure-activity relationships and develop compounds with enhanced potency, selectivity, or different functional activities.
For example, research into novel sulfonamide derivatives for potential anticancer applications involves designing and synthesizing new molecules and evaluating their biological activity. scirp.org Similarly, the synthesis of novel thiazolidinone derivatives has been explored for their therapeutic potential. researchgate.net The development of robust ω-transaminases for the asymmetric synthesis of optically pure aliphatic amines, including derivatives of 2-aminoheptane, is another important area of research. mdpi.com This enzymatic approach offers an environmentally friendly method for producing chiral amines, which are valuable building blocks in pharmaceutical synthesis. mdpi.com These efforts to create novel derivatives are crucial for advancing our understanding of various biological processes and for the development of new research tools.
Q & A
Q. What are the recommended safety protocols for handling 2-Aminoheptane sulfate in laboratory settings?
- Methodological Answer : Researchers must adhere to Globally Harmonized System (GHS) guidelines for acute toxicity and corrosivity. Key precautions include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation exposure, as the compound is harmful if inhaled .
- Immediate decontamination of spills with water and neutralization using weak acids (e.g., acetic acid) to mitigate corrosive effects .
- Emergency protocols: For ingestion, rinse the mouth and seek poison center assistance; for skin contact, wash with soap and water .
Q. How is the purity of this compound assessed according to pharmacopeial standards?
- Methodological Answer : The United States Pharmacopeia (USP) monographs specify rigorous purity criteria:
- Melting Range Analysis : The benzoyl derivative of the compound should exhibit a melting range of 131–135°C after recrystallization from diluted alcohol .
- Solubility Testing : Verify solubility in water, alcohol, and ether, as deviations indicate impurities .
- Sulfate Identification : Aqueous solutions must produce a positive sulfate test (e.g., precipitation with barium chloride) .
- Chromatographic Purity : Use HPLC with UV detection (e.g., 254 nm) to quantify impurities at ≥99% purity .
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm alkyl chain configuration and amine-sulfate bonding .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for sulfate (S=O stretching at 1050–1250 cm) and amine (N–H bending at 1600 cm) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., m/z 196.1 for CHN·HSO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data of this compound across different cell lines?
- Methodological Answer :
- Standardize Experimental Conditions : Control variables such as cell passage number, serum concentration, and exposure duration to minimize inter-study variability .
- Dose-Response Curves : Perform EC assays across multiple cell types (e.g., THP-1 monocytes vs. Jurkat lymphocytes) to identify cell-specific sensitivities .
- Mechanistic Replication : Repeat apoptosis assays (e.g., caspase-3 activation, Annexin V staining) in conflicting models to confirm reproducibility .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify confounding factors (e.g., solvent effects) .
Q. What methodologies are suitable for investigating the sulfate component's role in the compound's bioactivity?
- Methodological Answer :
- Ion Replacement Studies : Synthesize analogs (e.g., 2-Aminoheptane chloride) and compare bioactivity in cell viability assays to isolate sulfate-specific effects .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity between the sulfate group and target proteins (e.g., apoptosis regulators) .
- Molecular Dynamics Simulations : Model sulfate interactions with lipid bilayers or receptors to predict membrane permeability or signaling modulation .
Q. How should researchers design experiments to evaluate the pharmacokinetics of this compound in vivo?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats for bioavailability studies, administering the compound intravenously (IV) and orally (PO) to calculate clearance rates and half-life .
- Tissue Distribution Analysis : Employ LC-MS/MS to quantify compound levels in organs (e.g., liver, kidneys) post-administration .
- Metabolite Profiling : Identify sulfate cleavage products via enzymatic assays (e.g., arylsulfatase treatment) and compare with parent compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
